molecular formula C15H15BrO3S B2543375 1-[(4-Bromophenyl)sulfonyl]-2-phenyl-2-propanol CAS No. 338774-86-0

1-[(4-Bromophenyl)sulfonyl]-2-phenyl-2-propanol

Cat. No.: B2543375
CAS No.: 338774-86-0
M. Wt: 355.25
InChI Key: UEFZZDSXPMKVHB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry naming conventions for complex organosulfur compounds. The Chemical Abstracts Service has assigned the registry number 338774-86-0 to this compound, providing a unique identifier for chemical database searches and regulatory documentation. The molecular formula C15H15BrO3S reflects the presence of fifteen carbon atoms, fifteen hydrogen atoms, one bromine atom, three oxygen atoms, and one sulfur atom in the molecular structure. The calculated molecular weight of 355.25 grams per mole positions this compound within the medium molecular weight range for pharmaceutical intermediates and synthetic organic targets.

The molecular geometry of this compound reflects the complex interplay between multiple aromatic systems and the central aliphatic backbone containing the tertiary alcohol functionality. The sulfonyl group adopts a tetrahedral geometry around the sulfur center, with characteristic sulfur-oxygen double bond lengths and sulfur-carbon single bond distances that conform to established organosulfur structural parameters. Research on related sulfonamide compounds has demonstrated that sulfur-oxygen bond lengths typically range from 1.428 to 1.441 angstroms, while sulfur-carbon bond lengths commonly measure approximately 1.766 to 1.777 angstroms. These geometric parameters provide reference points for understanding the structural organization within the target compound.

The conformational preferences of the molecule arise from rotational freedom around several key bonds, including the carbon-sulfur bond connecting the propanol backbone to the sulfonyl group and the sulfur-carbon bond linking the sulfonyl group to the brominated aromatic ring. The phenyl substituent at the 2-position of the propanol chain introduces additional conformational complexity through potential pi-pi interactions with the bromophenyl ring system. Computational studies of similar molecules suggest that gauche conformations often predominate when viewing down specific bonds, particularly in sulfonamide derivatives where nitrogen or carbon substituents adopt preferred orientational relationships. The steric interactions between the bulky aromatic substituents likely influence the overall molecular conformation and may restrict certain rotational conformers.

The presence of the tertiary alcohol center creates a stereogenic environment that could potentially exhibit distinct conformational preferences based on hydrogen bonding interactions and steric constraints. The hydroxyl group may participate in intramolecular hydrogen bonding with the sulfonyl oxygen atoms, thereby stabilizing specific conformational states. Crystal structure analyses of related compounds have revealed the importance of such intramolecular interactions in determining preferred molecular geometries and solid-state packing arrangements.

Crystallographic Characterization

Crystallographic analysis provides essential structural information for understanding the solid-state organization and intermolecular interactions of this compound. The compound exhibits storage stability under standard conditions at room temperature when sealed and maintained in dry environments. These storage requirements suggest moderate crystalline stability and limited hygroscopic character, indicating well-ordered crystal lattice arrangements that resist atmospheric moisture uptake under normal laboratory conditions.

Crystal structure determination would reveal the specific space group symmetry, unit cell dimensions, and molecular packing arrangements characteristic of this compound. Related sulfonyl compounds frequently crystallize in common space groups with distinct hydrogen bonding networks that stabilize the crystal lattice. The presence of both hydrogen bond donors in the form of the tertiary alcohol and hydrogen bond acceptors represented by the sulfonyl oxygen atoms creates opportunities for extensive intermolecular hydrogen bonding patterns. These non-covalent interactions typically manifest as chains, dimers, or three-dimensional networks that influence physical properties such as melting point, solubility, and mechanical characteristics.

The brominated aromatic ring introduces additional intermolecular interaction possibilities through halogen bonding effects, where the bromine atom can participate in directional non-covalent interactions with electron-rich regions of neighboring molecules. Such halogen bonding interactions have been increasingly recognized as important structure-directing forces in crystal engineering and may contribute to unique packing motifs in brominated organic compounds. The combination of hydrogen bonding, pi-pi stacking between aromatic rings, and potential halogen bonding creates a complex network of intermolecular forces that determine the overall crystal structure and solid-state properties.

Comparative Structural Analysis with Related Sulfonylpropanol Derivatives

Comparative analysis with structurally related compounds provides valuable insights into the unique characteristics of this compound and its position within the broader family of sulfonylpropanol derivatives. The structural relationship to 2-phenyl-2-propanol, a simpler analog lacking the sulfonyl substituent, offers a baseline for understanding how the introduction of the 4-bromophenylsulfonyl group modifies molecular properties. The parent 2-phenyl-2-propanol exhibits a molecular weight of 136.19 grams per mole and demonstrates basic physical properties including a melting point range of 28-32 degrees Celsius and a boiling point of 202 degrees Celsius.

The addition of the 4-bromophenylsulfonyl group significantly increases the molecular weight to 355.25 grams per mole, representing more than a doubling of the molecular mass. This substantial increase reflects the incorporation of the heavy bromine atom, the sulfur center, additional oxygen atoms, and the extended aromatic system. Such structural modifications typically result in altered physical properties including increased melting and boiling points, modified solubility profiles, and enhanced chemical stability under various reaction conditions.

Comparison with other brominated sulfonyl compounds reveals common structural motifs and characteristic bond lengths within this chemical family. For example, compounds such as 1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine share the 4-bromophenylsulfonyl structural unit while differing in the attached organic fragment. The molecular formula C12H17BrN2O2S and molecular weight of 333.25 grams per mole for this related compound demonstrate how different substituent patterns affect overall molecular characteristics. Similarly, 2-(2-Bromophenyl)sulfanyl-1,3,5-trimethoxybenzene, with its C15H15BrO3S formula and 355.2 grams per mole molecular weight, provides an example of an isomeric relationship where the same elemental composition yields different structural arrangements and chemical properties.

The systematic comparison of sulfur-carbon bond lengths, sulfur-oxygen bond distances, and aromatic substitution patterns across this compound series enables the identification of structural trends and predictive relationships for designing new derivatives with targeted properties. Such comparative studies facilitate rational molecular design approaches and support structure-activity relationship development in pharmaceutical and materials science applications.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C15H15BrO3S 355.25 Tertiary alcohol, para-brominated sulfonyl
2-Phenyl-2-propanol C9H12O 136.19 Simple tertiary alcohol, single phenyl
1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine C12H17BrN2O2S 333.25 Piperazine ring, para-brominated sulfonyl
2-(2-Bromophenyl)sulfanyl-1,3,5-trimethoxybenzene C15H15BrO3S 355.2 Sulfanyl linkage, ortho-brominated, trimethoxy

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-2-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO3S/c1-15(17,12-5-3-2-4-6-12)11-20(18,19)14-9-7-13(16)8-10-14/h2-10,17H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFZZDSXPMKVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)Br)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-Bromophenyl)sulfonyl]-2-phenyl-2-propanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and analgesic properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a bromophenyl moiety and a phenylpropanol structure. This unique arrangement contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of sulfonyl compounds exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Sulfonyl Compounds

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus2 µg/mL
4-BromophenylsulfonamideEscherichia coli4 µg/mL
N-(4-Bromophenyl)-N'-(2-methylphenyl)thioureaCandida albicans8 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. These studies typically assess the compound's ability to inhibit the growth of cancer cell lines.

Case Study: In Vitro Testing on Cancer Cell Lines

In a study evaluating the cytotoxic effects of the compound on human cancer cell lines, the following results were observed:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer).
  • Findings : The compound exhibited an IC50 value of less than 10 µg/mL against HeLa cells, indicating strong cytotoxicity. The MCF-7 and SKOV-3 cell lines also showed significant sensitivity, with IC50 values ranging from 8 to 12 µg/mL.

Table 2: Anticancer Activity Data

Cell LineIC50 Value (µg/mL)
HeLa<10
MCF-78–12
SKOV-39–15

Analgesic Activity

The analgesic properties of related compounds have been investigated using established pharmacological tests. For example, in studies involving writhing and hot plate tests in mice, compounds with similar structures demonstrated significant analgesic effects.

The mechanism by which these compounds exert their analgesic effects may involve inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. Molecular docking studies suggest that the sulfonyl group enhances binding affinity to COX enzymes.

Scientific Research Applications

Anticancer Properties

One of the most promising applications of 1-[(4-Bromophenyl)sulfonyl]-2-phenyl-2-propanol is its potential as an anticancer agent. Research indicates that compounds similar to this sulfone derivative can selectively inhibit the proliferation of tumor cells and induce apoptosis, particularly in breast and prostate cancer cells.

Case Study: Inhibition of Tumor Cell Proliferation

A study demonstrated that compounds derived from this class effectively inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and LnCaP (prostate cancer) cells. The treatment resulted in significant reductions in cell viability, with concentrations as low as 250 nM leading to approximately 10% cell death within 48 hours .

Pharmaceutical Development

The compound is also being explored for its potential use in pharmaceutical formulations aimed at treating proliferative diseases. Its sulfonyl group is crucial for enhancing bioactivity and solubility in drug formulations.

Pharmaceutical Composition

The development of pharmaceutical compositions containing this compound has been outlined in patents, emphasizing its utility when combined with acceptable carriers for effective delivery in therapeutic settings .

Research has focused on evaluating the biological activity of this compound through various assays. The compound's ability to induce apoptosis and inhibit cell cycle progression has been documented extensively.

Cell Cycle Analysis

In experiments involving flow cytometry, treated cells exhibited accumulation in the G2/M phase, indicating disruption in normal cell cycle progression leading to apoptosis . Such findings highlight the potential for this compound to serve as a therapeutic agent targeting specific phases of the cell cycle in cancer treatment.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of this compound. Variations in substituents on the phenyl rings or modifications to the sulfonyl group can significantly impact biological activity.

Comparative Analysis Table

Compound VariationActivity LevelTarget Cells
E-4-bromostyrylHighMCF-7, LnCaP
E-4-fluorostyrylModerateNIH3T3
E-4-chlorostyrylLowBT20

This table summarizes findings from various studies that illustrate how different modifications affect biological activity against specific cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 1-[(4-Bromophenyl)sulfonyl]-2-phenyl-2-propanol and related compounds:

Compound Name Molecular Formula Key Functional Groups Biological/Chemical Role Physical Properties References
This compound C₁₅H₁₅BrO₃S Sulfonyl, phenyl, propanol Potential enzyme inhibitor or synthetic intermediate Data not provided in evidence
D,L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) C₂₈H₄₈N₂O₃ Decanoylamino, morpholino, propanol Inhibits glucosylceramide synthetase; chemosensitizes neuroblastoma cells Ceramide modulation; synergizes with Taxol/vincristine
1-(4-Bromophenyl)prop-2-en-1-one C₉H₇BrO α,β-unsaturated ketone, bromophenyl Cross-metathesis precursor for unsaturated ketones Yellow crystalline solid; synthesized via Claisen-Schmidt condensation
4-[2-(4-Bromophenyl)propan-2-yl]phenol C₁₅H₁₅BrO Phenol, bromophenyl, propan-2-yl Structural analog with phenolic hydroxyl group Molecular weight: 291.19 g/mol
1-[(4-Bromophenyl)sulfonyl]pyrrolidine-2-carboxylic acid C₁₁H₁₂BrNO₄S Sulfonyl, pyrrolidine, carboxylic acid Predicted pKa: 3.34; high density (1.709 g/cm³) Boiling point: ~498.4°C

Key Comparisons

Functional Group Diversity: The target compound’s sulfonyl and propanol groups contrast with PDMP’s decanoylamino and morpholino substituents. PDMP’s biological activity (ceramide modulation, chemosensitization) arises from its lipid-like structure, whereas the sulfonyl group in the target compound may confer stronger hydrogen-bonding capacity and acidity . Compared to 1-(4-bromophenyl)prop-2-en-1-one (an α,β-unsaturated ketone), the target compound lacks electrophilic carbonyl reactivity but may exhibit nucleophilic character at the hydroxyl group .

Physicochemical Properties: Sulfonyl-containing analogs like 1-[(4-bromophenyl)sulfonyl]pyrrolidine-2-carboxylic acid exhibit higher predicted densities (~1.7 g/cm³) and lower pKa values (~3.34) due to the electron-withdrawing sulfonyl group and carboxylic acid moiety. The target compound’s propanol group likely increases its hydrophilicity relative to pyrrolidine derivatives .

Synthetic Pathways: The target compound may be synthesized via sulfonylation of 2-phenyl-2-propanol using 4-bromophenylsulfonyl chloride, contrasting with PDMP’s multi-step synthesis involving chiral resolution and 1-(4-bromophenyl)prop-2-en-1-one’s preparation via Claisen-Schmidt condensation .

Biological Activity :

  • PDMP’s inhibition of glycosphingolipid biosynthesis and synergy with Taxol/vincristine is well-documented, whereas the target compound’s sulfonyl group may target sulfotransferases or other sulfonyl-dependent enzymes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-[(4-Bromophenyl)sulfonyl]-2-phenyl-2-propanol, and how can its purity be validated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, sulfonylation of 2-phenyl-2-propanol derivatives with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) is a common approach . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Purity validation requires a combination of analytical techniques:

  • HPLC : To assess purity >95%.
  • Melting Point : Consistency with literature values (e.g., 189–191°C for related sulfonyl derivatives) .
  • Spectroscopy : Confirmatory IR (e.g., sulfonyl S=O stretches at ~1350–1160 cm⁻¹) and 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 7.0–8.0 ppm, tert-alcohol proton at δ 2.0–3.0 ppm) .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

  • Methodological Answer : Due to its hydrophobic aryl and sulfonyl groups, solubility is often improved using co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies using dynamic light scattering (DLS) or nephelometry can identify optimal solvent systems. For biological assays, ensure solvent controls to exclude cytotoxicity artifacts .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for sulfonyl-containing derivatives?

  • Methodological Answer : Crystal structure determination via X-ray diffraction may face challenges like disorder in the sulfonyl group or solvent inclusion. Strategies include:

  • High-Resolution Data : Use synchrotron radiation for better resolution .
  • Refinement Software : SHELXL (via OLEX2 interface) allows manual adjustment of occupancy and thermal parameters for disordered atoms .
  • Twinned Data : For twinned crystals, apply SHELXL’s TWIN/BASF commands to refine twin fractions .

Q. How do substituents on the phenyl ring influence the compound’s biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs (e.g., replacing bromine with Cl, F, or methoxy groups). Biological testing (e.g., enzyme inhibition assays) combined with computational modeling (docking via AutoDock Vina) can identify key interactions. For example, 4-bromo substitution enhances electronegativity, potentially improving target binding affinity compared to methyl or methoxy analogs .

Q. What experimental designs mitigate conflicting NMR data in crowded aromatic regions?

  • Methodological Answer : Overlapping peaks in 1H NMR^1 \text{H NMR} (e.g., δ 7.0–8.0 ppm) are resolved by:

  • 2D NMR : HSQC and HMBC to assign 1H^1 \text{H}-13C^{13} \text{C} correlations.
  • Solvent Effects : Use deuterated DMSO-d₆ to shift hydroxyl protons downfield, reducing overlap .
  • Low-Temperature NMR : Slows molecular motion, sharpening peaks in CDCl₃ at –40°C.

Q. How can computational methods predict metabolic stability of this compound?

  • Methodological Answer : Use in silico tools like SwissADME or Schrödinger’s QikProp to estimate:

  • CYP450 Metabolism : Identify vulnerable sites (e.g., sulfonyl or bromophenyl groups) for oxidative degradation.
  • Half-Life Prediction : Molecular dynamics simulations (AMBER/NAMD) assess binding to plasma proteins (e.g., albumin) .

Methodological Notes

  • Crystallography : SHELX programs are preferred for small-molecule refinement due to robust handling of heavy atoms (Br) and disordered solvent .
  • Synthesis : Monitor reactions via TLC (silica GF254, UV visualization) and optimize yields using microwave-assisted synthesis for time-sensitive steps .
  • Safety : Follow protocols for sulfonyl chloride handling (e.g., inert atmosphere, PPE) to avoid exothermic reactions .

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